2,5-Dioxopyrrolidin-1-yl 3,3-diphenylpropanoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 3,3-diphenylpropanoate is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structure and reactivity, making it a valuable tool in various experimental and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 3,3-diphenylpropanoate typically involves the reaction of 3,3-diphenylpropanoic acid with 2,5-dioxopyrrolidin-1-yl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or tetrahydrofuran is common.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 3,3-diphenylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.
Substitution: Substitution reactions are common, where different substituents can be introduced at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions may require nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3,3-diphenylpropanoate is widely used in scientific research due to its unique properties. It serves as a crosslinker in protein-protein interaction studies, allowing researchers to investigate complex biological processes. Additionally, it is used in the synthesis of pharmaceuticals and other bioactive compounds, contributing to advancements in medicinal chemistry.
Mechanism of Action
The mechanism by which 2,5-Dioxopyrrolidin-1-yl 3,3-diphenylpropanoate exerts its effects involves its ability to form stable linkages with other molecules. This compound typically reacts with amine groups to form amide bonds, which are crucial in the formation of larger molecular structures. The molecular targets and pathways involved depend on the specific application, but the compound's reactivity with various functional groups makes it a versatile tool in research.
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3,3-diphenylpropanoate is often compared to other crosslinking agents and reagents used in scientific research. Some similar compounds include:
Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-sulfinyldipropionate (DSSO): Another crosslinker used in protein-protein interaction studies.
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: A related compound with different reactivity and applications.
Uniqueness: What sets this compound apart from similar compounds is its specific reactivity with amine groups and its ability to form stable amide bonds. This makes it particularly useful in the synthesis of complex molecules and in studying biological interactions.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3,3-diphenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-17-11-12-18(22)20(17)24-19(23)13-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHBAKNEAVKSSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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